Cas no 2648946-09-0 (Lithium(1+) 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate)

Lithium(1+) 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- lithium(1+) 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate
- 2648946-09-0
- EN300-28243824
- Lithium(1+) 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate
-
- MDL: MFCD34167797
- Inchi: 1S/C9H8FNO2.Li/c10-7-3-6(4-11-5-7)9(1-2-9)8(12)13;/h3-5H,1-2H2,(H,12,13);/q;+1/p-1
- InChI Key: JZQLCBVTQSCEDK-UHFFFAOYSA-M
- SMILES: FC1=CN=CC(=C1)C1(C(=O)[O-])CC1.[Li+]
Computed Properties
- Exact Mass: 187.06208506g/mol
- Monoisotopic Mass: 187.06208506g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 233
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53Ų
Lithium(1+) 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28243824-5g |
lithium(1+) 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate |
2648946-09-0 | 95% | 5g |
$3520.0 | 2023-09-09 | |
Enamine | EN300-28243824-0.5g |
lithium(1+) 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate |
2648946-09-0 | 95.0% | 0.5g |
$947.0 | 2025-03-19 | |
Enamine | EN300-28243824-1.0g |
lithium(1+) 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate |
2648946-09-0 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28243824-2.5g |
lithium(1+) 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate |
2648946-09-0 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Aaron | AR027U6L-10g |
lithium(1+) 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate |
2648946-09-0 | 95% | 10g |
$7204.00 | 2023-12-15 | |
Aaron | AR027U6L-1g |
lithium(1+) 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate |
2648946-09-0 | 95% | 1g |
$1695.00 | 2025-02-15 | |
1PlusChem | 1P027TY9-500mg |
lithium(1+) 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate |
2648946-09-0 | 95% | 500mg |
$1233.00 | 2024-05-08 | |
Aaron | AR027U6L-2.5g |
lithium(1+) 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate |
2648946-09-0 | 95% | 2.5g |
$3297.00 | 2025-02-15 | |
1PlusChem | 1P027TY9-50mg |
lithium(1+) 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate |
2648946-09-0 | 95% | 50mg |
$399.00 | 2024-05-08 | |
1PlusChem | 1P027TY9-250mg |
lithium(1+) 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate |
2648946-09-0 | 95% | 250mg |
$805.00 | 2024-05-08 |
Lithium(1+) 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate Related Literature
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Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
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Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
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Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
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Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
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Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
Additional information on Lithium(1+) 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate
Lithium(1+) 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate (CAS No. 2648946-09-0): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry
Lithium(1+) 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate (CAS No. 2648946-09-0) is a unique and intriguing compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its distinct structural features, which include a fluorinated pyridine moiety and a cyclopropane carboxylate group, both of which contribute to its unique chemical and biological properties.
The fluorine atom in the pyridine ring is a key structural element that influences the compound's reactivity and biological activity. Fluorine is known for its strong electron-withdrawing effect, which can modulate the electronic properties of the molecule and enhance its binding affinity to specific biological targets. This feature is particularly important in the design of drugs where high specificity and potency are desired.
The cyclopropane carboxylate group, on the other hand, adds steric constraints to the molecule, which can affect its conformational flexibility and interactions with biological receptors. Cyclopropanes are known for their high ring strain, which can influence the overall stability and reactivity of the compound. This structural characteristic makes Lithium(1+) 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate an interesting candidate for studies involving receptor-ligand interactions and drug design.
In recent years, there has been a growing interest in the use of fluorinated compounds in medicinal chemistry due to their potential to improve drug efficacy and pharmacokinetic properties. The presence of fluorine atoms can enhance the lipophilicity of a molecule, improve metabolic stability, and reduce toxicity. These advantages have led to the development of several fluorinated drugs that have shown promising results in clinical trials.
One of the key areas where Lithium(1+) 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate has shown potential is in the treatment of neurological disorders. Studies have indicated that this compound can modulate specific neurotransmitter systems, such as the serotonin and dopamine pathways, which are implicated in conditions like depression, anxiety, and schizophrenia. The ability to fine-tune these pathways with high specificity is crucial for developing effective treatments with minimal side effects.
Additionally, Lithium(1+) 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate has been investigated for its anti-inflammatory properties. Inflammation is a common underlying factor in many chronic diseases, including cardiovascular disease, diabetes, and autoimmune disorders. The compound's ability to inhibit pro-inflammatory cytokines and reduce oxidative stress makes it a promising candidate for developing new anti-inflammatory therapies.
The synthesis of Lithium(1+) 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate involves several steps that require careful control of reaction conditions to ensure high yield and purity. One common synthetic route involves the coupling of a fluorinated pyridine derivative with a cyclopropane carboxylic acid, followed by lithium salt formation. The choice of reagents and solvents plays a crucial role in optimizing the reaction efficiency and minimizing side reactions.
From a safety perspective, it is important to note that while Lithium(1+) 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate is not classified as a hazardous material or controlled substance, proper handling and storage protocols should be followed to ensure laboratory safety. This includes using appropriate personal protective equipment (PPE) and following standard operating procedures (SOPs) for chemical handling.
In conclusion, Lithium(1+) 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylate (CAS No. 2648946-09-0) represents an exciting advancement in medicinal chemistry with potential applications in treating neurological disorders and inflammation. Its unique structural features make it an attractive candidate for further research and development in drug discovery. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, this compound holds promise for contributing to the next generation of therapeutic agents.
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